molecular formula C10H8ClN5O B2411766 (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine CAS No. 101862-47-9

(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine

Cat. No. B2411766
CAS RN: 101862-47-9
M. Wt: 249.66
InChI Key: QGUOPVCOXHVPJX-UHFFFAOYSA-N
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Description

The compound “(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine” is a complex organic molecule that likely contains a purine ring (a type of heterocyclic aromatic organic compound), a furan ring (a heterocyclic compound with a five-membered ring), and an amine group .


Molecular Structure Analysis

While the exact molecular structure of this compound is not available, related compounds such as “4-[(2-Chloro-7H-purin-6-yl)amino]butanoic acid” have a molecular formula of C9H10ClN5O2 .

Scientific Research Applications

Cancer Research

  • Cytotoxic Evaluation for Cancer Treatment : A study by Kapadiya and Khunt (2018) focused on purine-based compounds, including a derivative similar to (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine. They found that these compounds showed promise in cell proliferation inhibitors for treating various types of cancer, particularly non-small cell lung cancer (Kapadiya & Khunt, 2018).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Zhang et al. (2019) investigated the effect of a compound similar to (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine on corrosion inhibition in mild steel. Their results indicated significant inhibition properties, making it a potential candidate for corrosion protection applications (Zhang et al., 2019).

Material Science

  • Development of Polyurethane Materials : Du et al. (2014) researched the use of furfuryl amine, a component of the compound , in the creation of linear polyurethane materials with potential applications in self-healing materials and advanced manufacturing processes (Du et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activity : Arora et al. (2013) synthesized derivatives of furfuryl amine and tested them for antimicrobial activity, suggesting potential applications in combating microbial infections (Arora et al., 2013).

Pharmaceutical Synthesis

  • Synthesis of Pharmaceuticals : Various studies, such as those by Gruzdev et al. (2015), Roggen et al. (2008), and Schirrmacher et al. (2002), have explored the synthesis of purine derivatives, including compounds structurally related to (2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine. These derivatives have potential applications in pharmaceutical synthesis, specifically in developing new therapeutic agents (Gruzdev et al., 2015), (Roggen et al., 2008), (Schirrmacher et al., 2002).

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O/c11-10-15-8(7-9(16-10)14-5-13-7)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUOPVCOXHVPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-7H-purin-6-yl)-furan-2-ylmethyl-amine

CAS RN

101862-47-9
Record name 2-chloro-N-[(furan-2-yl)methyl]-7H-purin-6-amine
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